3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3/c19-14-4-1-11(9-15(14)20)17(25)21-7-5-12(6-8-21)22-10-16(24)23(18(22)26)13-2-3-13/h1,4,9,12-13H,2-3,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHSRJUFQIFCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the piperidinyl intermediate: This step involves the reaction of a suitable piperidine derivative with 3,4-difluorobenzoyl chloride under basic conditions to form the 1-(3,4-difluorobenzoyl)piperidin-4-yl intermediate.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base such as sodium hydride.
Formation of the imidazolidine-2,4-dione core: The final step involves the reaction of the cyclopropylated intermediate with a suitable reagent, such as phosgene or triphosgene, to form the imidazolidine-2,4-dione core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and imidazolidine moieties, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of imidazolidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
- In vitro studies : Compounds similar to 3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione have been tested against prostate cancer (PC-3) cells, showing IC50 values ranging from 8.2 to 32.1 μM .
Drug Design
The compound serves as a promising candidate in drug design due to its structural features that allow for modifications to enhance pharmacological properties. The combination of piperidine and imidazolidine rings provides a scaffold for developing novel therapeutic agents targeting various diseases.
Case Studies
- Mannich Bases : Research has highlighted the role of Mannich bases in medicinal chemistry. Compounds derived from similar structures have been evaluated for cytotoxicity against multiple cancer cell lines, demonstrating varying degrees of effectiveness .
- Therapeutics for Cancer : A patent has outlined the use of compounds like this one in therapeutics aimed at degrading mutant BRAF proteins associated with melanoma and lung cancer .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to the disruption of key biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Core Structure Similarities
All analogs compared here retain the imidazolidine-2,4-dione backbone and a piperidin-4-yl linker. Divergence occurs in the acyl/aryl groups attached to the piperidine nitrogen.
Functional Group Impact
- Fluorine vs. Methoxy : The target compound’s 3,4-difluorobenzoyl group likely increases metabolic stability compared to the methoxy group in ’s analog, which may enhance solubility but reduce resistance to oxidative metabolism.
- Thiazole vs.
Commercial Availability and Pricing
The target compound’s analogs show variable pricing models, reflecting differences in synthesis complexity and demand:
Hypothetical Pharmacological Implications
While direct pharmacological data for these compounds is absent in the provided evidence, structural trends suggest:
- Target Compound: The 3,4-difluorobenzoyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs.
- Analog : The benzothiazole moiety could confer affinity for kinase targets, as seen in similar scaffolds.
- BK49010 : The thiazole ring might favor interactions with ATP-binding pockets in enzymes.
Biological Activity
3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural motifs, including a piperidine ring and an imidazolidine dione, which contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is . The structure comprises several functional groups that may interact with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The specific mechanisms are still under investigation, but it is believed that the compound can bind to certain enzymes or receptors, influencing their function and leading to various biological effects.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antiviral Effects : Some derivatives have shown potential as NS3 protease inhibitors in the treatment of Hepatitis C virus (HCV) infections .
- Anticancer Properties : Compounds with piperidine and imidazolidine frameworks have been explored for their anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Certain analogs have been studied for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on NS3 Protease Inhibitors :
-
Anticancer Activity :
- Research on piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study indicated that these compounds could induce apoptosis through mitochondrial pathways.
-
Neuroprotection :
- A study examined the neuroprotective effects of related imidazolidine compounds in models of oxidative stress. Results suggested that these compounds could reduce neuronal damage and improve survival rates in vitro.
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, piperidine functionalization, and imidazolidine-dione assembly. Key steps include:
- Piperidine benzoylation : Reacting 3,4-difluorobenzoyl chloride with piperidin-4-amine under basic conditions (e.g., NaHCO₃ in dichloromethane) .
- Cyclopropane coupling : Using cyclopropylboronic acids or transition-metal-catalyzed cross-coupling reactions.
- Imidazolidine-dione formation : Cyclization via carbodiimide-mediated coupling or thermal dehydration.
- Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, solvent polarity, catalyst loading). Central Composite Design (CCD) can identify optimal yields while minimizing trials .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) using a mobile phase of methanol:buffer (65:35, pH 4.6) .
- Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane (δ ~0.5–1.5 ppm) and imidazolidine-dione (δ ~4.5–5.5 ppm) signals. IR spectroscopy verifies carbonyl stretches (~1700–1750 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z calc. for C₁₈H₁₈F₂N₃O₃: 378.1321) .
Advanced Research Questions
Q. What computational strategies are employed to predict the reactivity of the piperidin-4-yl and imidazolidine-2,4-dione moieties during synthesis?
- Methodological Answer :
- Reaction path modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify transition states and intermediates for benzoylation or cyclization steps .
- Solvent effects : COSMO-RS simulations to optimize solvent selection (e.g., dichloromethane vs. THF) based on solvation free energy .
- Docking studies : Molecular docking (AutoDock Vina) to predict steric hindrance during piperidine functionalization .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomes) to explain discrepancies .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites in vivo that may alter efficacy .
- Dose-response reevaluation : Use Hill equation modeling to reassess in vitro IC₅₀ values against in vivo efficacy thresholds .
Q. What methodologies are recommended for analyzing the compound's interaction with biological targets like enzymes or DNA?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes (e.g., kinases) using immobilized protein targets .
- Circular Dichroism (CD) : Monitor conformational changes in DNA upon compound binding (e.g., B-DNA to Z-DNA transitions) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on the compound’s conformation?
- Methodological Answer :
- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion and confirm rigid vs. flexible moieties .
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···F vs. π-π stacking) across datasets .
- DFT-based geometry optimization : Compare experimental bond angles/distances with computed gas-phase structures .
Experimental Design
Q. What advanced statistical methods are suitable for optimizing reaction conditions for derivatives of this compound?
- Methodological Answer :
- Taguchi orthogonal arrays : Screen critical variables (catalyst, solvent, temperature) with minimal runs .
- Artificial Neural Networks (ANN) : Train models on historical data to predict yields under untested conditions .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. enantiomeric excess) .
Safety and Handling
Q. What safety protocols are critical when handling the 3,4-difluorobenzoyl moiety during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
